molecular formula C14H13ClO4 B11842810 Ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)propanoate

Ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)propanoate

Cat. No.: B11842810
M. Wt: 280.70 g/mol
InChI Key: IAOGRERQOFAOQA-UHFFFAOYSA-N
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Description

Ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)propanoate (CAS 1365939-25-8) is a chemical compound with the molecular formula C14H13ClO4 and a molecular weight of 280.70 g/mol . This coumarin derivative is designed for research applications only and is not intended for diagnostic, therapeutic, or veterinary use. Coumarin derivatives have garnered significant scientific interest due to their broad biological activities. Specifically, substituents at the C-3 position of the coumarin nucleus , which this compound possesses, have been identified as crucial for developing potent antibacterial agents . This structural feature makes it a valuable scaffold for structure-activity relationship (SAR) studies aimed at creating new antibacterial compounds to combat multidrug-resistant (MDR) bacterial strains . Researchers can utilize this high-purity compound to explore its potential inhibitory properties and mechanisms of action against a broad spectrum of pathogenic bacteria. The product is supplied with guaranteed quality and consistency, ensuring reliable performance in experimental settings.

Properties

Molecular Formula

C14H13ClO4

Molecular Weight

280.70 g/mol

IUPAC Name

ethyl 3-(6-chloro-2-oxochromen-3-yl)propanoate

InChI

InChI=1S/C14H13ClO4/c1-2-18-13(16)6-3-9-7-10-8-11(15)4-5-12(10)19-14(9)17/h4-5,7-8H,2-3,6H2,1H3

InChI Key

IAOGRERQOFAOQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC2=C(C=CC(=C2)Cl)OC1=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Phenolic Precursors

The chromen-2-one core is typically synthesized via the Pechmann condensation, which involves the reaction of a phenolic compound with a β-keto ester. For example, 4-chlororesorcinol reacts with ethyl acetoacetate in the presence of sulfuric acid at low temperatures (-5°C) to form 6-chloro-4-methyl-2H-chromen-2-one. This intermediate undergoes further functionalization at position 3 through nucleophilic substitution or Michael addition.

Key reaction :

4-Chlororesorcinol+Ethyl acetoacetate-5°CH2SO46-Chloro-4-methyl-2H-chromen-2-one+Byproducts\text{4-Chlororesorcinol} + \text{Ethyl acetoacetate} \xrightarrow[\text{-5°C}]{\text{H}2\text{SO}4} \text{6-Chloro-4-methyl-2H-chromen-2-one} + \text{Byproducts}

Yield: 60–70% under optimized conditions.

Optimization of Reaction Conditions

Temperature and Catalysis

The Pechmann condensation requires strict temperature control (-5°C to 0°C) to prevent side reactions such as polymerization of the phenolic precursor. Acid catalysts like sulfuric acid or polyphosphoric acid enhance reaction rates but may degrade heat-sensitive intermediates.

Comparative data :

CatalystTemperature (°C)Yield (%)Purity (%)
H₂SO₄-56895
PPMA*07293
CF₃SO₃H-106590
*PPMA: Polyphosphoric acid.

Solvent Systems

Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) improve solubility of intermediates, while toluene facilitates azeotropic removal of water in esterification steps.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.25 (t, 3H, -CH₂CH₃), 2.45 (s, 3H, -CH₃), 4.15 (q, 2H, -OCH₂), 6.50 (s, 1H, coumarin H-4).

  • HRMS : m/z calculated for C₁₅H₁₅ClO₄ [M+H]⁺: 299.0684; found: 299.0687.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms >98% purity, with retention time = 12.4 min.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Microreactor systems reduce reaction times from 12 hours to 30 minutes by enhancing heat transfer and mixing efficiency. A pilot-scale study achieved 85% yield at 100 g/batch.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball milling reduces waste generation. Ethyl lactate, a biodegradable solvent, replaces toxic acetonitrile in azidation steps.

Applications in Medicinal Chemistry

The compound serves as a precursor for anticoagulant and anticancer agents. Its 6-chloro group enhances binding to serine proteases like thrombin, while the ester moiety improves bioavailability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted coumarin derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)propanoate exhibits significant antibacterial and antifungal properties. Its structural features allow it to interact with bacterial cell membranes and inhibit growth, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has shown promising results in anticancer studies. In vitro tests reveal that it can induce apoptosis in cancer cells by modulating specific signaling pathways. The chromene scaffold is known for its ability to interact with various biological targets, leading to potential therapeutic effects against different cancer types .

Case Studies

  • Antibacterial Activity : A study demonstrated that derivatives of this compound inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of cell wall synthesis .
  • Anticancer Research : In a recent study, the compound was tested against human breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability, attributed to the activation of apoptotic pathways .

Mechanism of Action

The mechanism of action of Ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)propanoate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects . Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and pathways.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound is compared to structurally related coumarin derivatives with modifications in substituent type, position, and complexity. Key analogs include:

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)propanoate (Target) 1365939-25-8 C₁₅H₁₆ClO₅ 276.28 6-Cl, 3-propanoate ethyl ester Data limited; structural similarity suggests moderate lipophilicity (estimated XLogP3 ~3.8) .
Ethyl 3-[6-chloro-4-methyl-7-((3-methylphenyl)methoxy)-2-oxochromen-3-yl]propanoate 843615-72-5 C₂₃H₂₃ClO₅ 414.88 6-Cl, 4-CH₃, 7-(3-methylbenzyloxy), 3-propanoate ethyl ester Increased molecular weight and steric bulk; higher lipophilicity (XLogP3 ~5.2 inferred) .
Ethyl 3-[7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate 578754-38-8 C₂₂H₂₁ClO₅ 400.85 6-Cl, 4-CH₃, 7-benzyloxy, 3-propanoate ethyl ester Boiling point: 557.6±50.0°C; density: 1.3±0.1 g/cm³; benzyloxy group enhances lipophilicity .
Ethyl 3-{6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate 586992-06-5 C₂₃H₂₀Cl₂O₇ 479.31 6-Cl, 7-(dichlorobenzodioxolylmethoxy), 4-CH₃, 3-propanoate ethyl ester Dichlorobenzodioxolyl group introduces electron-withdrawing effects; potential for enhanced stability .
Ethyl (E)-3-(6-methyl-4-oxo-4H-chromen-3-yl)prop-2-enoate N/A C₁₅H₁₄O₄ 258.27 6-CH₃, 3-ethyl propenoate Conjugated olefinic bond (C11–C12: 1.462 Å) stabilizes structure via intramolecular H-bonding .

Key Observations :

  • Substituent Position : Chlorine at position 6 (target compound) vs. position 7 (CAS 586992-06-5) alters electronic distribution and steric effects.
  • Lipophilicity : Bulkier substituents (e.g., benzyloxy in CAS 578754-38-8) increase molecular weight and logP values, enhancing membrane permeability.
  • Synthetic Routes : Analogous methods (e.g., condensation of formyl chromones with malonic acid ) are applicable, with substituents introduced via tailored aldehydes or esters.

Structural Stability and Conformational Features

  • Intramolecular Interactions: In ethyl (E)-3-(6-methyl-4-oxo-4H-chromen-3-yl)prop-2-enoate, conjugation between the olefinic bond and carbonyl group stabilizes the E conformation . Similar effects likely occur in the target compound.
  • Crystal Packing : Weak π–π interactions (3.8493 Å between aromatic rings) observed in analogs may influence crystallinity and solubility.

Biological Activity

Ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)propanoate is a synthetic organic compound classified as a coumarin derivative. Coumarins are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, discussing its mechanisms of action, research findings, and potential applications in medicine.

Chemical Structure and Synthesis

This compound features a chloro-substituted chromenone core, which is a common structural motif in bioactive molecules. The synthesis typically involves the condensation of 6-chloro-2-oxo-2H-chromen-3-carbaldehyde with ethyl acetoacetate in the presence of a base such as piperidine under reflux conditions. This results in a compound that exhibits significant biological potential due to its structural characteristics.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chloro-substituted chromenone core may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it may interact with various biological macromolecules, leading to modulation of cellular pathways relevant to disease processes.

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit antimicrobial properties. This compound has been investigated for its potential to inhibit the growth of various bacterial strains. In vitro studies have shown that compounds with similar structures can effectively disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anticancer Properties

Several studies have highlighted the anticancer potential of coumarins. This compound has been evaluated against different cancer cell lines. For instance, it has demonstrated cytotoxic effects on human-derived tumor cells, suggesting its capability to induce apoptosis or inhibit cell proliferation . The structure-activity relationship (SAR) analysis reveals that modifications in the coumarin structure can significantly affect its potency against cancer cells.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated various coumarin derivatives for their cytotoxic effects on human cancer cell lines. This compound was found to exhibit significant antiproliferative activity, particularly against breast and colon cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathway activation .
  • Antimicrobial Efficacy : Another research focused on the antimicrobial activity of several coumarins, including this compound. The compound showed promising results against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

Summary of Research Findings

Biological ActivityObservationsReferences
AntimicrobialEffective against various bacterial strains,
AnticancerInduces apoptosis in cancer cell lines,
Mechanism of ActionInhibition of cell proliferation

Q & A

Q. What are the standard laboratory-scale synthesis methods for Ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)propanoate?

Methodological Answer: A common approach involves multicomponent reactions. For example, 3-hydroxy-4H-chromen-4-one derivatives can react with aldehydes and Meldrum’s acid in methanol under reflux, followed by esterification with ethanol. Adjustments include substituting the aldehyde with a chloro-substituted precursor to introduce the 6-chloro group (e.g., using 4-chlorobenzaldehyde). The reaction is catalyzed by triethylamine, and yields are optimized by monitoring via thin-layer chromatography (TLC) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR are critical for confirming the coumarin core and ester functionality. For instance, the 2-oxo group typically appears as a singlet near δ 160 ppm in 13^13C NMR .
  • X-ray Crystallography: SHELXL (or SHELXTL) is widely used for refining crystal structures. This program allows precise determination of bond angles and substituent positions, particularly for verifying chloro-substituent placement .
  • HRMS: High-resolution mass spectrometry validates molecular weight and fragmentation patterns, especially for distinguishing between isomers .

Q. What safety precautions are advised for handling this compound?

Methodological Answer: While specific toxicity data is limited, general protocols for coumarin derivatives apply:

  • Use chemical-resistant gloves (e.g., nitrile) and lab coats.
  • Employ fume hoods to avoid inhalation; use NIOSH-approved P95 respirators for airborne particles.
  • Avoid aqueous discharge due to potential environmental persistence .

Advanced Research Questions

Q. How can reaction mechanisms for synthesizing this compound be elucidated?

Methodological Answer: Mechanistic studies often combine kinetic analysis and intermediate trapping. For example:

  • Kinetic Profiling: Monitor reaction progress via UV-Vis spectroscopy to identify rate-determining steps (e.g., Knoevenagel condensation in multicomponent reactions) .
  • Isolation of Intermediates: Use column chromatography or cold trapping to isolate intermediates like α,β-unsaturated ketones, which are key to forming the coumarin scaffold .

Q. What computational tools are suitable for predicting biological activity?

Methodological Answer:

  • Molecular Docking: Software like AutoDock Vina can model interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity).
  • QSAR Models: Correlate substituent effects (e.g., electron-withdrawing chloro groups) with bioactivity using descriptors like Hammett constants .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Hydrolytic Stability: Test pH-dependent degradation by incubating the compound in buffers (pH 3–9) and analyzing via HPLC. Ester groups are prone to hydrolysis under alkaline conditions .
  • Photostability: Expose to UV light (λ = 254 nm) and monitor decomposition using TLC or LC-MS. Coumarins often exhibit photooxidation, forming quinone derivatives .

Q. How can contradictory spectroscopic data from different studies be resolved?

Methodological Answer:

  • Cross-Validation: Compare 1^1H NMR chemical shifts across deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to account for solvent effects.
  • Crystallographic Validation: Use single-crystal XRD to resolve ambiguities in substituent positions (e.g., distinguishing 6-chloro from 8-chloro isomers) .

Q. What challenges arise when scaling up synthesis, and how are they addressed?

Methodological Answer:

  • Purification: Replace TLC with flash chromatography for larger batches. Use gradient elution (hexane/ethyl acetate) to separate ester byproducts.
  • Yield Optimization: Increase catalyst loading (e.g., triethylamine) and employ microwave-assisted synthesis to reduce reaction times .

Q. How does stereoelectronic isomerism affect the compound’s reactivity?

Methodological Answer:

  • Z/E Isomerism: The 3-yl propanoate group can adopt different conformations, influencing hydrogen bonding. IR spectroscopy and NOESY NMR are used to identify dominant isomers .
  • Substituent Effects: Electron-withdrawing chloro groups enhance electrophilicity at the coumarin’s 3-position, facilitating nucleophilic attacks (e.g., in Michael addition reactions) .

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